4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one is a chemical compound with significant research interest due to its potential applications in medicinal chemistry. This compound is classified under quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is , and it has a molecular weight of approximately 253.68 g/mol.
The synthesis of 4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one typically involves several key steps:
Industrial production may utilize optimized methods for large-scale synthesis, including continuous flow reactors and high-throughput screening to enhance yield and purity. Reaction conditions such as temperature, time, and pH are critical for successful synthesis.
The structural representation of 4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClNO3 |
| Molecular Weight | 253.68 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one is largely linked to its interactions with biological targets. While specific mechanisms may vary based on the application, it has been noted for its potential activity against mutant isocitrate dehydrogenase proteins, which are implicated in certain cancers .
Data on its pharmacodynamics and specific pathways remain under investigation but suggest that it may exert effects through modulation of metabolic pathways associated with tumor growth.
The physical properties of 4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one include:
Key chemical properties include:
Further analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing the purity and identity of the compound.
4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one has several scientific applications:
The ongoing research into this compound highlights its importance in developing new therapeutic agents and understanding biochemical processes related to disease mechanisms .
Quinoline, a privileged heterocyclic scaffold, has profoundly shaped medicinal chemistry for over a century. The journey began with natural alkaloids like quinine, isolated from cinchona bark, which served as the primary antimalarial for centuries. The 1940s witnessed Bayer IG Farbenindustrie's pioneering work on synthetic quinolones, culminating in endochin (3-heptyl-6-methoxy-4(1H)-quinolone). Despite potent activity against avian malaria (Plasmodium cathemerium), endochin failed clinically due to extensive human metabolism via O-demethylation and hydroxylation pathways [6]. This historical setback underscored the critical need for metabolically stable quinoline derivatives, driving modern optimization strategies. Contemporary research, particularly through collaborations with organizations like the Medicines for Malaria Venture (MMV), has revitalized interest in endochin-like quinolones (ELQs). By replacing metabolically labile alkyl chains with diarylether side chains—inspired by antimalarial agents like atovaquone and M-2309—researchers developed next-generation compounds targeting the Plasmodium cytochrome bc₁ complex with enhanced stability and nanomolar efficacy against multidrug-resistant strains [6].
4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one (CAS: 933609-72-4) represents a structurally optimized quinoline derivative engineered to overcome historical limitations. Its molecular framework (C₁₂H₁₂ClNO₃, MW 253.69 g/mol) integrates three strategic modifications [1] [5]:
Chemical Identity and PropertiesTable 1: Key Identifiers of 4-Chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one
| Property | Value |
|---|---|
| CAS Registry Number | 933609-72-4 |
| IUPAC Name | 4-chloro-6,7-dimethoxy-1-methylquinolin-2(1H)-one |
| Molecular Formula | C₁₂H₁₂ClNO₃ |
| Molecular Weight | 253.69 g/mol |
| SMILES | COC1=CC2=C(C=C1OC)N(C)C(=O)C(Cl)=C2 |
| InChI Key | XZDUQBMRONWUHF-UHFFFAOYSA-N |
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9